Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid

Enantioselective synthesis Chiral resolution Absolute configuration

Researchers using classical TOAC spin labels face severe coupling difficulties during Fmoc-SPPS, often requiring extended double-coupling cycles with HATU activation that compromise crude purity and isolated yields in longer peptides. Fmoc-(3R,4R)-β-TOAC directly addresses this bottleneck: • β-Amino architecture positions the reactive amine on a less hindered secondary carbon, mechanistically favoring improved acylation kinetics over TOAC. • Reduced nitroxide mobility relative to TOAC enables narrower distance distributions in pulsed dipolar EPR (DEER/PELDOR) experiments-validated at 6.1 ± 0.1 Å for i, i+3 double-labeled β-peptides. • (3R,4R) cis configuration directs 3₁₄-helical folding; use of the (3S,4S) enantiomer or trans diastereomer would invert or alter this geometry. Supplied as a light-pink solid; compatible with standard Fmoc-SPPS protocols.

Molecular Formula C25H30N2O5
Molecular Weight 438.524
CAS No. 583827-13-8
Cat. No. B561900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid
CAS583827-13-8
Synonyms(3R,4R)-3-Carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-1-piperidinyloxy
Molecular FormulaC25H30N2O5
Molecular Weight438.524
Structural Identifiers
SMILESCC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21+/m1/s1
InChIKeyFEDYWNJTEUNDMB-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(3R,4R)-β-TOAC: Enantiopure Spin-Labeled β-Amino Acid for Peptide EPR


Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid (CAS 583827-13-8) is the Nα-Fmoc-protected (3R,4R) enantiomer of cis-β-TOAC, a cyclic, chiral β-amino acid bearing a stable nitroxide radical [1]. Unlike the classical α-amino acid spin label TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid), which positions both amino and carboxyl groups at the Cα carbon, β-TOAC carries the amino group at the C4 position and the carboxyl group at the C3 position of the piperidine ring, making it a β2,3-amino acid [2]. The (3R,4R) absolute configuration defines the cis relationship between the 3-carboxy and 4-amino substituents. This compound is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols and is supplied as a light-pink solid .

Procurement Risk: Why Generic Spin-Label Substitution Compromises EPR Reproducibility


Substituting Fmoc-(3R,4R)-β-TOAC with Fmoc-TOAC-OH (the α-amino acid counterpart), the opposite (3S,4S) enantiomer, or even the trans-β-TOAC diastereomer is not chemically equivalent and introduces distinct conformational, dynamic, and synthetic liabilities. Fmoc-TOAC-OH suffers from well-documented severe coupling difficulties during chain elongation due to the low nucleophilicity of its sterically hindered α-amino group, often requiring extended double-coupling protocols with HATU activation [1]. In contrast, β-TOAC bears the amino function on a secondary carbon at the β-position, which alters both the nucleophilicity profile and the backbone geometry upon incorporation. Critically, β-TOAC has been reported to exhibit reduced nitroxide mobility relative to TOAC, directly impacting the motional averaging observed in continuous-wave EPR spectra and the interpretation of backbone dynamics [2]. The specific (3R,4R) enantiomer further defines the cis relative stereochemistry, which governs the local peptide backbone fold; use of the (3S,4S) enantiomer or the trans diastereomer would invert or alter this geometry, compromising comparative conformational analysis across peptide series [3].

Quantitative Differentiation: Fmoc-(3R,4R)-β-TOAC vs. Closest Analogs


Enantiomeric Resolution of (3R,4R) vs. (3S,4S) cis-β-TOAC

The (3R,4R) and (3S,4S) enantiomers of cis-β-TOAC were synthesized and separated as their methyl ester Nβ-Fmoc derivatives via diastereomeric enamine intermediates obtained by condensation with (R)-α-methylbenzylamine, followed by NaBH₃CN reduction and chromatographic separation [1]. This demonstrates that the two enantiomers are chemically resolvable, configurational isomers, not interchangeable mixtures. The (3R,4R) enantiomer is assigned CAS 583827-13-8, while the (3S,4S) enantiomer carries CAS 583827-12-7 . Procurement of a specific enantiomer is mandatory for studies correlating peptide handedness with EPR-derived distance and orientation constraints.

Enantioselective synthesis Chiral resolution Absolute configuration

Diastereoselectivity Control: cis-β-TOAC vs. trans-β-TOAC

The diastereomeric outcome of the enamine reduction is reagent-dependent. Reduction with NaBH₃CN/CH₃COOH gave predominantly the two cis diastereomers (including the (3R,4R) and (3S,4S) forms), while NaBH₄/(CH₃)₂CHCOOH yielded a mixture of only one trans and one cis diastereomer [1]. This establishes that the cis-β-TOAC scaffold accessible as the (3R,4R) enantiomer is the kinetically favored product under NaBH₃CN conditions, while accessing trans-β-TOAC requires alternative reduction conditions. The cis or trans relationship between the carboxyl and amino groups dictates whether these substituents adopt a syn or anti orientation on the piperidine ring, directly controlling the local backbone dihedral angles in the resulting peptide.

Diastereoselective reduction Enamine reduction Cyclic β-amino acid

Reduced Nitroxide Mobility of β-TOAC vs. TOAC

β-TOAC has been reported to exhibit reduced nitroxide mobility compared to the α-amino acid TOAC [1]. While TOAC is also considered a rigid spin label due to its direct attachment to the peptide backbone via both amino and carboxyl groups, β-TOAC introduces an additional methylene spacer between the backbone attachment points, which alters the local dynamic freedom of the nitroxide ring. Reduced mobility is advantageous for pulsed dipolar EPR techniques (DEER/PELDOR), where slower nitroxide reorientation correlates with narrower distance distributions. For doubly β-TOAC-labeled β-peptides, intramolecular nitroxide–nitroxide distances have been measured at 6.1 ± 0.1 Å in the solid state by low-temperature EPR, confirming the expected 3₁₄-helical fold [2]. No directly comparable solid-state distance measurement for an analogous TOAC-labeled α-peptide is available from the same study; however, the sub-angstrom precision of the β-TOAC distance measurement supports its utility as a rigid spin label for short-range distance determinations.

EPR spectroscopy Spin label mobility Backbone dynamics

Coupling Efficiency of β-Amino Acid vs. α-Amino Acid Architecture

The α-amino acid TOAC suffers from a well-characterized limitation: severe difficulty in coupling the subsequent amino acid due to the low nucleophilicity of its sterically hindered α-amino group, stemming from the quaternary Cα center bearing both the amino and carboxyl groups alongside the tetramethyl-substituted piperidine ring [1]. The β-amino acid architecture of β-TOAC places the amino group on a secondary carbon (C4) rather than a quaternary α-carbon, which is expected to improve its nucleophilicity toward acylation. However, no direct quantitative coupling yield comparison between Fmoc-β-TOAC and Fmoc-TOAC has been published. The related β-amino acid POAC (pyrrolidine-based) has been explicitly shown to couple 'much faster' than TOAC in SPPS, providing a class-level precedent for improved coupling kinetics of β-amino acid nitroxide spin labels over α-amino acid TOAC [2]. Quantitative head-to-head SPPS coupling yield or rate data for β-TOAC vs. TOAC remains a notable gap in the published literature.

Solid-phase peptide synthesis Coupling efficiency Steric hindrance

Piperidine vs. Pyrrolidine Scaffold: β-TOAC and POAC

β-TOAC and POAC represent the two principal cyclic, chiral, spin-labeled β-amino acid scaffolds. β-TOAC is based on a six-membered piperidine ring, while POAC uses a five-membered pyrrolidine ring [1][2]. The conformational preferences induced by these two scaffolds differ: trans-β-TOAC has been employed to construct 3₁₄-helical β-peptides, whereas POAC has been used to generate 12-helical β-peptide foldamers [2][3]. The (3R,4R) cis-β-TOAC offers a distinct syn orientation of the amino and carboxyl substituents compared to the trans orientation of POAC, providing access to different regions of Ramachandran-type conformational space for β-peptide design. Both β-TOAC and POAC have been used in double-labeled hexapeptides for EPR conformational analysis, demonstrating their parallel utility as spin probes for β-peptide foldamer studies [4][5].

Peptide foldamer β-peptide helix Conformational restriction

High-Impact Applications for Fmoc-(3R,4R)-β-TOAC in Peptide Research


Enantiopure β-Peptide Foldamer Construction for EPR Distance Mapping

The (3R,4R) enantiomer of Fmoc-β-TOAC enables synthesis of homochiral, cis-configured β-peptide foldamers. When combined with trans-ACHC (2-aminocyclohexanecarboxylic acid) residues, β-TOAC promotes the 3₁₄-helical conformation, confirmed by FT-IR, CD, and EPR [1]. Double spin-labeling at i and i+3 positions with β-TOAC yielded an intramolecular nitroxide distance of 6.1 ± 0.1 Å, validating the predicted helical pitch [2]. This application is directly relevant for structural biologists mapping transmembrane peptide helix packing and for biopharmaceutical companies characterizing helix-mediated protein–protein interaction inhibitors.

Pulsed Dipolar EPR with Reduced Spin Label Mobility

β-TOAC's reduced nitroxide mobility relative to TOAC makes it a candidate spin label for pulsed dipolar EPR experiments (DEER/PELDOR) where motional averaging broadens distance distributions [1]. The rigid attachment of the piperidine ring to the peptide backbone at two points (C3-carboxyl and C4-amino) minimizes independent label reorientation, potentially enabling narrower distance distributions and higher-precision distance measurements in the 15–80 Å range. This is pertinent for academic structural biology groups and contract research organizations (CROs) offering EPR-based structural services.

Comparative Conformational Analysis with cis vs. trans Diastereomers

The availability of both cis-β-TOAC (via NaBH₃CN reduction) and trans-β-TOAC (via NaBH₄/(CH₃)₂CHCOOH reduction) as enantiomerically pure Fmoc derivatives allows systematic investigation of how the cis vs. trans relationship between the β-amino and β-carboxyl groups modulates peptide backbone dihedral angles and resulting secondary structure [1]. This strategy is valuable for academic peptide chemists probing the conformational determinants of β-peptide helicity and for pharmaceutical research groups designing constrained peptide scaffolds with defined backbone geometry.

Avoiding Coupling Bottlenecks in Long Peptide Sequences

TOAC's documented severe coupling difficulty—requiring HATU activation and extended double-coupling cycles for the subsequent amino acid—limits its practical use in longer peptides or aggregating sequences [1]. While direct coupling efficiency data for β-TOAC vs. TOAC remains unpublished, the β-amino acid architecture of β-TOAC positions its amino group on a less sterically hindered secondary carbon, mechanistically favoring improved acylation kinetics. The precedent of POAC's 'much faster' coupling relative to TOAC supports this mechanistic expectation [2]. Researchers synthesizing spin-labeled peptides of 15–50 residues, particularly membrane proteins or aggregating sequences, may benefit from substituting TOAC with β-TOAC to improve crude purity and isolated yield.

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